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molecular formula C8H6O3S B8748582 1,3-Benzoxathiol-2-one, 5-methoxy- CAS No. 1483-20-1

1,3-Benzoxathiol-2-one, 5-methoxy-

Cat. No. B8748582
M. Wt: 182.20 g/mol
InChI Key: IJUFAVNTSBXUCB-UHFFFAOYSA-N
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Patent
US08163770B2

Procedure details

Aqueous 2 N sodium hydroxide solution (44.7 mL) was added to an ethanol solution of the compound (7.76 g, 42.6 mmol) synthesized in the above (1), and stirred in a nitrogen atmosphere at 65° C. for 1.5 hours. The reaction liquid was neutralized with aqueous 5 N hydrochloric acid solution, and extracted twice with chloroform. The organic layer was dried with magnesium sulfate, and concentrated under reduced pressure to obtain the entitled compound (7.4 g, 100%) as a yellow oil.
Quantity
44.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
7.76 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][O:4][C:5]1[CH:6]=[CH:7][C:8]2[O:12]C(=O)[S:10][C:9]=2[CH:14]=1.Cl>C(O)C>[SH:10][C:9]1[CH:14]=[C:5]([O:4][CH3:3])[CH:6]=[CH:7][C:8]=1[OH:12] |f:0.1|

Inputs

Step One
Name
Quantity
44.7 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
compound
Quantity
7.76 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC2=C(SC(O2)=O)C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
stirred in a nitrogen atmosphere at 65° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction liquid
EXTRACTION
Type
EXTRACTION
Details
extracted twice with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
SC1=C(C=CC(=C1)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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